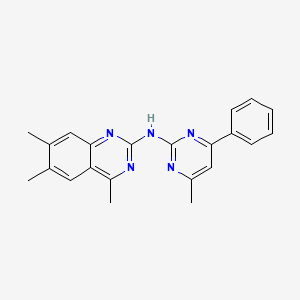
4,6,7-trimethyl-N-(4-methyl-6-phenyl-2-pyrimidinyl)-2-quinazolinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6,7-trimethyl-N-(4-methyl-6-phenyl-2-pyrimidinyl)-2-quinazolinamine, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of cancer and autoimmune diseases. TAK-659 belongs to the class of kinase inhibitors and has been shown to inhibit several kinases, including BTK, ITK, and TEC.
Mechanism of Action
4,6,7-trimethyl-N-(4-methyl-6-phenyl-2-pyrimidinyl)-2-quinazolinamine inhibits several kinases, including BTK, ITK, and TEC. BTK is a key mediator of B-cell receptor signaling, which plays a critical role in the survival and proliferation of B-cells. ITK is involved in T-cell receptor signaling, which is important for the activation and proliferation of T-cells. TEC is a member of the Tec family of kinases, which are involved in the regulation of immune responses. By inhibiting these kinases, 4,6,7-trimethyl-N-(4-methyl-6-phenyl-2-pyrimidinyl)-2-quinazolinamine disrupts the signaling pathways that are essential for the growth and survival of cancer cells and the activation of immune cells.
Biochemical and Physiological Effects:
4,6,7-trimethyl-N-(4-methyl-6-phenyl-2-pyrimidinyl)-2-quinazolinamine has been shown to have several biochemical and physiological effects. In preclinical studies, 4,6,7-trimethyl-N-(4-methyl-6-phenyl-2-pyrimidinyl)-2-quinazolinamine has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and reduce the size of tumors. 4,6,7-trimethyl-N-(4-methyl-6-phenyl-2-pyrimidinyl)-2-quinazolinamine has also been shown to inhibit the activation and proliferation of immune cells, which is beneficial in the treatment of autoimmune diseases. However, 4,6,7-trimethyl-N-(4-methyl-6-phenyl-2-pyrimidinyl)-2-quinazolinamine may also have some adverse effects, such as immunosuppression and increased risk of infections.
Advantages and Limitations for Lab Experiments
4,6,7-trimethyl-N-(4-methyl-6-phenyl-2-pyrimidinyl)-2-quinazolinamine has several advantages as a research tool. It is a potent and selective inhibitor of several kinases, which makes it useful for studying the signaling pathways involved in cancer and autoimmune diseases. 4,6,7-trimethyl-N-(4-methyl-6-phenyl-2-pyrimidinyl)-2-quinazolinamine is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, there are also some limitations to using 4,6,7-trimethyl-N-(4-methyl-6-phenyl-2-pyrimidinyl)-2-quinazolinamine in lab experiments. 4,6,7-trimethyl-N-(4-methyl-6-phenyl-2-pyrimidinyl)-2-quinazolinamine may have off-target effects, which could complicate the interpretation of experimental results. 4,6,7-trimethyl-N-(4-methyl-6-phenyl-2-pyrimidinyl)-2-quinazolinamine may also have variable pharmacokinetics, which could affect its efficacy in different experimental models.
Future Directions
There are several future directions for research on 4,6,7-trimethyl-N-(4-methyl-6-phenyl-2-pyrimidinyl)-2-quinazolinamine. One area of research is to further elucidate the mechanism of action of 4,6,7-trimethyl-N-(4-methyl-6-phenyl-2-pyrimidinyl)-2-quinazolinamine and its effects on different signaling pathways. Another area of research is to investigate the efficacy of 4,6,7-trimethyl-N-(4-methyl-6-phenyl-2-pyrimidinyl)-2-quinazolinamine in different cancer types and autoimmune diseases. Additionally, research could focus on developing more potent and selective inhibitors of the kinases targeted by 4,6,7-trimethyl-N-(4-methyl-6-phenyl-2-pyrimidinyl)-2-quinazolinamine. Finally, research could investigate the potential of 4,6,7-trimethyl-N-(4-methyl-6-phenyl-2-pyrimidinyl)-2-quinazolinamine as a combination therapy with other drugs for the treatment of cancer and autoimmune diseases.
Conclusion:
In conclusion, 4,6,7-trimethyl-N-(4-methyl-6-phenyl-2-pyrimidinyl)-2-quinazolinamine is a promising small molecule inhibitor that has potential therapeutic applications in cancer and autoimmune diseases. 4,6,7-trimethyl-N-(4-methyl-6-phenyl-2-pyrimidinyl)-2-quinazolinamine inhibits several kinases, including BTK, ITK, and TEC, which disrupts the signaling pathways that are essential for the growth and survival of cancer cells and the activation of immune cells. 4,6,7-trimethyl-N-(4-methyl-6-phenyl-2-pyrimidinyl)-2-quinazolinamine has several advantages as a research tool, but there are also some limitations to using 4,6,7-trimethyl-N-(4-methyl-6-phenyl-2-pyrimidinyl)-2-quinazolinamine in lab experiments. There are several future directions for research on 4,6,7-trimethyl-N-(4-methyl-6-phenyl-2-pyrimidinyl)-2-quinazolinamine, which could lead to the development of more effective therapies for cancer and autoimmune diseases.
Synthesis Methods
The synthesis method of 4,6,7-trimethyl-N-(4-methyl-6-phenyl-2-pyrimidinyl)-2-quinazolinamine has been described in several research papers. The most commonly used method involves the reaction of 4,6,7-trimethyl-2-quinazolinamine with 4-methyl-6-phenyl-2-pyrimidinamine in the presence of a palladium catalyst. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions. The product is then purified by column chromatography to obtain pure 4,6,7-trimethyl-N-(4-methyl-6-phenyl-2-pyrimidinyl)-2-quinazolinamine.
Scientific Research Applications
4,6,7-trimethyl-N-(4-methyl-6-phenyl-2-pyrimidinyl)-2-quinazolinamine has been extensively studied for its potential therapeutic applications in cancer and autoimmune diseases. Several preclinical studies have shown that 4,6,7-trimethyl-N-(4-methyl-6-phenyl-2-pyrimidinyl)-2-quinazolinamine inhibits the growth of cancer cells and reduces the size of tumors in animal models. 4,6,7-trimethyl-N-(4-methyl-6-phenyl-2-pyrimidinyl)-2-quinazolinamine has also been shown to be effective in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus.
properties
IUPAC Name |
4,6,7-trimethyl-N-(4-methyl-6-phenylpyrimidin-2-yl)quinazolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5/c1-13-10-18-16(4)24-22(26-20(18)11-14(13)2)27-21-23-15(3)12-19(25-21)17-8-6-5-7-9-17/h5-12H,1-4H3,(H,23,24,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQMMRYQWZWEAAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=C(N=C2C=C1C)NC3=NC(=CC(=N3)C4=CC=CC=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6,7-trimethyl-N-(4-methyl-6-phenylpyrimidin-2-yl)quinazolin-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(dimethylamino)-2-pyridin-4-yl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-N-methyl-4-oxobutanamide](/img/structure/B5305619.png)
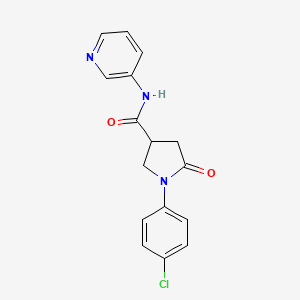
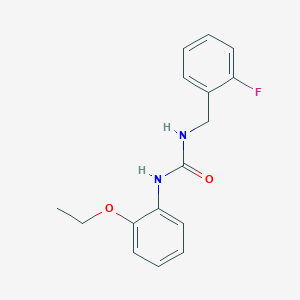
![N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-N-ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5305628.png)
![4-{3-[4-(2,5-dichlorophenoxy)-2,3,5,6-tetrafluorophenyl]-2-propen-1-yl}morpholine hydrochloride](/img/structure/B5305648.png)
![4-(1-azabicyclo[2.2.2]oct-2-ylmethyl)phenol hydrochloride](/img/structure/B5305657.png)
![N-methyl-N-[(3-methylpyridin-4-yl)methyl]-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B5305662.png)
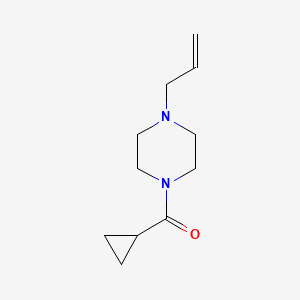
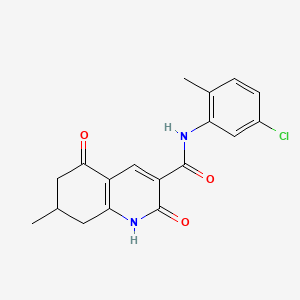

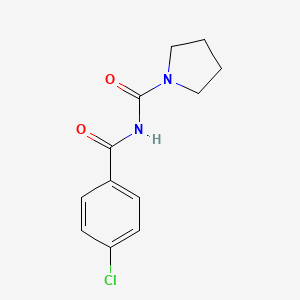
![(2S*,4S*,5R*)-4-{[(2-hydroxyethyl)(methyl)amino]carbonyl}-1,2-dimethyl-5-(2-methylphenyl)pyrrolidine-2-carboxylic acid](/img/structure/B5305705.png)
![2-tert-butyl-6-[(isopropylthio)acetyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5305717.png)
![1-[2-(4-chlorophenoxy)butanoyl]pyrrolidine](/img/structure/B5305729.png)